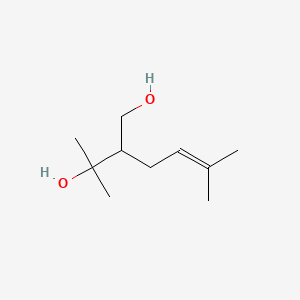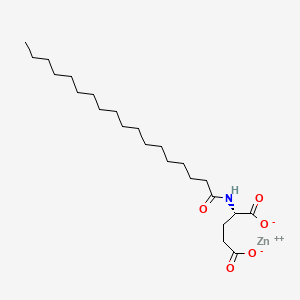
(S)-3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid is a unique organic compound characterized by its thiazolidine ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid typically involves the formation of the thiazolidine ring followed by the introduction of the formyl and carboxylic acid groups. One common method involves the reaction of 2,2,5,5-tetramethylthiazolidine with a formylating agent under controlled conditions to introduce the formyl group. The carboxylic acid group can be introduced through subsequent oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The specific conditions, such as temperature, pressure, and choice of solvents, are carefully controlled to maximize the output.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The thiazolidine ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The products depend on the nucleophile used but typically involve the replacement of a hydrogen atom on the thiazolidine ring.
Applications De Recherche Scientifique
(S)-3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. The thiazolidine ring structure may also play a role in stabilizing the compound and facilitating its interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid: The enantiomer of the compound with similar chemical properties but different biological activity.
2,2,5,5-Tetramethylthiazolidine-4-carboxylic acid: Lacks the formyl group, leading to different reactivity and applications.
3-Formylthiazolidine-4-carboxylic acid: Lacks the tetramethyl groups, affecting its stability and reactivity.
Uniqueness
(S)-3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid is unique due to its specific combination of functional groups and stereochemistry. This combination allows for specific interactions with biological molecules and makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
40626-23-1 |
|---|---|
Formule moléculaire |
C9H15NO3S |
Poids moléculaire |
217.29 g/mol |
Nom IUPAC |
(4S)-3-formyl-2,2,5,5-tetramethyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C9H15NO3S/c1-8(2)6(7(12)13)10(5-11)9(3,4)14-8/h5-6H,1-4H3,(H,12,13)/t6-/m0/s1 |
Clé InChI |
QEIKJZZSMZXSAI-LURJTMIESA-N |
SMILES isomérique |
CC1([C@@H](N(C(S1)(C)C)C=O)C(=O)O)C |
SMILES canonique |
CC1(C(N(C(S1)(C)C)C=O)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![N,N'-Dicyclohexyl[(cyclohexylamino)methyl]methylsilanediamine](/img/structure/B12666721.png)





